molecular formula C8H7FINO2 B6360640 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester CAS No. 853798-93-3

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Cat. No.: B6360640
CAS No.: 853798-93-3
M. Wt: 295.05 g/mol
InChI Key: OULZTTDLVMNBNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-fluoro-4-iodopyridine with ethyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Scientific Research Applications

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and iodo groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester include:

  • 2-Fluoro-4-chloropyridine-3-carboxylic acid ethyl ester
  • 2-Fluoro-4-bromopyridine-3-carboxylic acid ethyl ester
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid methyl ester

These compounds share similar structural features but differ in their halogen substituents or ester groups. The presence of different halogens can influence the reactivity and applications of these compounds .

Biological Activity

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS No. 853798-93-3) is a compound of significant interest in medicinal chemistry due to its unique structural attributes, which include a fluorine atom and an iodine atom attached to the pyridine ring, along with a carboxylic acid functional group and an ethyl ester moiety. This compound serves as a versatile building block in the synthesis of various biologically active molecules and has shown potential in several therapeutic applications.

The molecular formula of this compound is C8H7FINO2C_8H_7FINO_2, with a molecular weight of approximately 221.15 g/mol. It appears as a liquid with a predicted boiling point around 301 °C and a density of about 1.806 g/cm³ .

Synthesis

The synthesis of this compound can be achieved through various methodologies, including halogenation reactions and esterification processes. The presence of both fluorine and iodine allows for unique reactivity patterns that can be exploited in further chemical transformations.

Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction suggests that the compound could influence the pharmacokinetics of other therapeutic agents.

Comparative Analysis

The following table summarizes the biological activity of structurally similar compounds:

Compound NameCAS NumberIC50 (µg/mL)Activity Description
2-Chloro-3-fluoro-4-iodopyridine148639-07-00.655Significant cytotoxicity against KYSE150 cells
3-Fluoro-4-iodopicolinonitrile669066-35-71.463Moderate inhibition against KYSE70 cells
2-Amino-4-chloro-3-iodopyridine417721-69-8Not specifiedPotential for further development

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been evaluated extensively for their biological properties. For example, studies have shown that modifications in the pyridine ring can significantly alter the binding affinity to biological targets such as enzymes and receptors .

Example Study

In one study, novel furopyridone derivatives were synthesized and evaluated for their cytotoxic effects against esophageal cancer cell lines. The findings indicated that specific structural modifications led to enhanced antitumor activity, suggesting that similar approaches could be applied to explore the biological potential of 2-Fluoro-4-iodopyridine derivatives .

Properties

IUPAC Name

ethyl 2-fluoro-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZTTDLVMNBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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